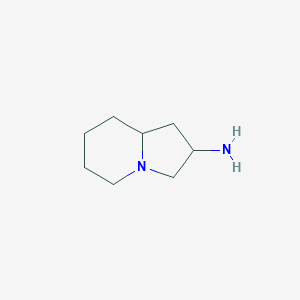

1-Benzyl-6-methylpiperidin-3-amine

説明

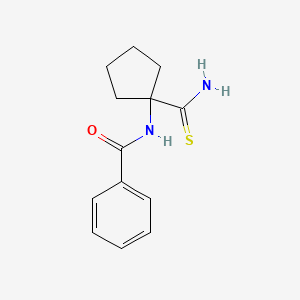

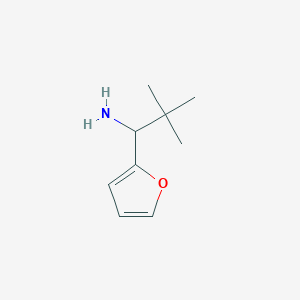

1-Benzyl-6-methylpiperidin-3-amine is an organic compound. It is an impurity of Tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . The IUPAC name for this compound is 1-benzyl-N-methylpiperidin-3-amine .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of 1-Benzyl-6-methylpiperidin-3-amine is C13H20N2 . The molecular weight is 204.31 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Synthesis and Scale-Up

- Development of a Scalable Production Route : A study by Ripin et al. (2003) detailed the optimization and scale-up of the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, a related compound. This involved hydroboration of tetrahydropyridine, followed by oxidation and reductive amination, providing insights into the synthesis process of similar piperidine derivatives (Ripin et al., 2003).

Mechanistic Studies

- Investigating Reaction Mechanisms : A study by Ohno et al. (1984) examined the reduction mechanism of 1-benzyl-3-carbamoylpyridinium ion into 1-benzyl-1,4-dihydronicotinamide, highlighting the reductive processes involving similar benzyl-piperidine compounds. This research helps understand the chemical behavior of related amines (Ohno et al., 1984).

Pharmaceutical Research

- Antibacterial Applications : A study by Aziz‐ur‐Rehman et al. (2017) synthesized and evaluated the antibacterial properties of 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives. These compounds exhibited significant antibacterial activities, indicating the potential pharmaceutical applications of piperidine derivatives (Aziz‐ur‐Rehman et al., 2017).

Biochemical Research

- Enamine Metabolism Studies : Sayre et al. (1991) explored the microsomal metabolism of 1-benzylpiperidine and its analogs, focusing on the formation of enamines and their biological implications. This study provides insights into the metabolic pathways of similar tertiary amines (Sayre et al., 1991).

Stereochemistry and Reactivity

- Investigating Stereochemistry and Isotope Effects : A study by Perrin et al. (2005) examined the secondary β-deuterium isotope effects on amine basicities, including 1-benzyl-4-methylpiperidine. This research is pivotal in understanding the stereochemical aspects and reactivity of similar amines (Perrin et al., 2005).

Chemical Reactivity and Applications

- Nucleophilic Reactivities of Tertiary Alkylamines : Ammer et al. (2010) investigated the reactivity of tertiary amines like N-methylpiperidine with benzhydrylium ions, contributing to a broader understanding of the chemical behavior of related piperidine derivatives (Ammer et al., 2010).

Catalysis and Chemical Synthesis

- Iron-Catalyzed Intermolecular Amination : Khatua et al. (2022) developed a method for benzylic C(sp3)-H amination using iron catalysis. This study indicates the utility of similar amines in catalytic processes and drug discovery (Khatua et al., 2022).

作用機序

Target of Action

Piperidine derivatives, to which this compound belongs, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways, depending on their specific structures and targets .

Result of Action

Piperidine derivatives can have a wide range of effects, depending on their specific structures and targets .

将来の方向性

The future directions of research on 1-Benzyl-6-methylpiperidin-3-amine and similar compounds could involve the development of more accurate machine learning-based prediction strategies for studying protein–ligand interactions . Additionally, the landscape of MXenes (a family of 2D materials with a chemical formula of M n+1 X n T x, where M covers groups 3 to 6 transition metals, X is carbon or nitrogen, and T represents the surface terminations) has changed from the composition and application perspectives, which could influence future research directions .

特性

IUPAC Name |

1-benzyl-6-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-7-8-13(14)10-15(11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSBJAIJUUQUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)

![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)

![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)